molecular formula C20H32O2 B10765175 (5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid

(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid

Cat. No.: B10765175
M. Wt: 309.43 g/mol
InChI Key: YZXBAPSDXZZRGB-XDDXYDETSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arachidonic Acid 1,2,3,4,5-13C typically involves the incorporation of carbon-13 into the arachidonic acid molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains carbon-13 and then perform a series of chemical reactions to introduce the labeled carbon atoms at the desired positions .

Industrial Production Methods

Industrial production of Arachidonic Acid 1,2,3,4,5-13C involves large-scale synthesis using isotopically labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the specific positions. The final product is purified using techniques such as chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Arachidonic Acid 1,2,3,4,5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of eicosanoids and other signaling molecules .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonic acid derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Major Products

The major products formed from these reactions include various eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These compounds play critical roles in inflammation, immune response, and other physiological processes .

Scientific Research Applications

Arachidonic Acid 1,2,3,4,5-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Properties

Molecular Formula

C20H32O2

Molecular Weight

309.43 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1

InChI Key

YZXBAPSDXZZRGB-XDDXYDETSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

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